An In-depth Technical Guide to 3-(1-Methylcyclohexyl)propanoic Acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-(1-Methylcyclohexyl)propanoic Acid: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(1-Methylcyclohexyl)propanoic acid, a saturated carboxylic acid. While not extensively documented in publicly available literature, its chemical structure allows for a detailed theoretical analysis of its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be interested in this molecule for applications such as the development of novel therapeutic agents or specialized polymers. The guide outlines a plausible synthetic route and discusses the expected analytical data for the characterization of this compound.
Introduction
3-(1-Methylcyclohexyl)propanoic acid is a carboxylic acid featuring a 1-methylcyclohexyl substituent at the 3-position of the propanoic acid chain. The combination of a bulky, lipophilic cycloalkane and a polar carboxylic acid functional group imparts an amphiphilic character to the molecule. While its specific applications are not widely reported, its structural motifs are present in various biologically active compounds and polymer building blocks. This guide aims to provide a detailed theoretical and practical framework for the study of this compound.
Chemical Structure and Nomenclature
The chemical structure of 3-(1-Methylcyclohexyl)propanoic acid consists of a cyclohexane ring with a methyl group and a propanoic acid chain attached to the same carbon atom (C1).
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IUPAC Name: 3-(1-Methylcyclohexyl)propanoic acid
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Molecular Formula: C10H18O2
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Molecular Weight: 170.25 g/mol [1]
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 3-(1-Methylcyclohexyl)propanoic acid.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Comparison |
| Physical State | Colorless liquid or low-melting solid | Similar to 3-cyclohexylpropanoic acid, which has a melting point of 14-17 °C. |
| Boiling Point | > 275 °C | Higher than 3-cyclohexylpropanoic acid (275.8 °C) due to increased molecular weight and van der Waals forces from the additional methyl group. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) | The carboxylic acid group allows for some water solubility through hydrogen bonding, while the large alkyl portion dominates, leading to good solubility in nonpolar solvents. |
| pKa | ~4.8-5.0 | Similar to other aliphatic carboxylic acids like propanoic acid (pKa ≈ 4.87). |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 3-(1-Methylcyclohexyl)propanoic acid is through a malonic ester synthesis, which allows for the straightforward introduction of the propanoic acid moiety.
The overall proposed synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for 3-(1-Methylcyclohexyl)propanoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-1-methylcyclohexane
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To a stirred solution of 1-methylcyclohexanol in a suitable solvent (e.g., diethyl ether), slowly add hydrobromic acid at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Perform a liquid-liquid extraction with water to remove excess acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-1-methylcyclohexane.
Step 2: Synthesis of Diethyl (1-methylcyclohexyl)malonate
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In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
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To this solution, add diethyl malonate dropwise at room temperature.
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After the initial reaction subsides, add 1-bromo-1-methylcyclohexane to the mixture.
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Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the mixture, pour it into water, and extract with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain diethyl (1-methylcyclohexyl)malonate.
Step 3: Hydrolysis and Decarboxylation to 3-(1-Methylcyclohexyl)propanoic acid
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Dissolve the diethyl (1-methylcyclohexyl)malonate in an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
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Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of ~2.
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Gently heat the acidified solution to promote decarboxylation, which will be evident by the evolution of carbon dioxide.
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After decarboxylation is complete, cool the mixture and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 3-(1-Methylcyclohexyl)propanoic acid.
Spectroscopic Characterization
The structure of the synthesized 3-(1-Methylcyclohexyl)propanoic acid can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following characteristic signals:
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A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.
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A triplet around 2.3-2.5 ppm corresponding to the two protons on the carbon alpha to the carbonyl group.
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A triplet around 1.5-1.7 ppm corresponding to the two protons on the carbon beta to the carbonyl group.
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A singlet around 0.9-1.1 ppm corresponding to the three protons of the methyl group on the cyclohexane ring.
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A series of multiplets in the region of 1.2-1.6 ppm corresponding to the ten protons of the cyclohexane ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display the following signals:
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A peak in the range of 175-180 ppm for the carbonyl carbon of the carboxylic acid.
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A peak for the quaternary carbon of the cyclohexane ring attached to the methyl group and the propanoic acid chain.
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Signals for the methylene carbons of the propanoic acid chain.
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A signal for the methyl carbon.
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Several signals for the methylene carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
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A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid.
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A sharp C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group.
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C-H stretching bands for the alkyl groups in the region of 2850-2960 cm⁻¹.
Potential Applications
While specific applications of 3-(1-Methylcyclohexyl)propanoic acid have not been extensively explored, its structure suggests potential utility in several areas:
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Pharmaceuticals: Carboxylic acids with bulky alkyl groups are of interest in drug design for modulating lipophilicity and membrane permeability. This compound could serve as a building block for the synthesis of novel therapeutic agents.
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Polymers and Materials Science: The carboxylic acid functionality allows for its use as a monomer or a modifying agent in the synthesis of polyesters and polyamides, potentially imparting unique thermal or mechanical properties due to the bulky cyclohexyl group.
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Lubricants and Surfactants: The amphiphilic nature of the molecule could make it suitable for applications as a component in lubricant formulations or as a specialty surfactant.
Safety and Handling
As a carboxylic acid, 3-(1-Methylcyclohexyl)propanoic acid should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the skin and eyes. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive theoretical overview of 3-(1-Methylcyclohexyl)propanoic acid, a compound with limited available experimental data. By leveraging fundamental principles of organic chemistry and making logical comparisons to related structures, we have outlined its expected chemical and physical properties, a plausible and detailed synthetic route, and the spectroscopic data that would confirm its identity. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and similar molecules.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57429405, 3-(3-Methylcyclohexyl)propanoic acid. Retrieved from [Link].
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted properties and proposed synthetic methods are based on theoretical knowledge and may require experimental validation. All laboratory work should be conducted with appropriate safety precautions.
